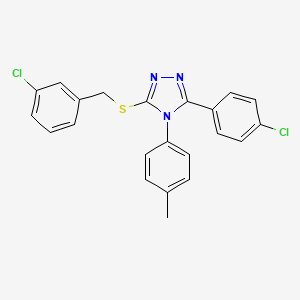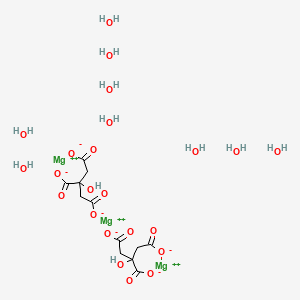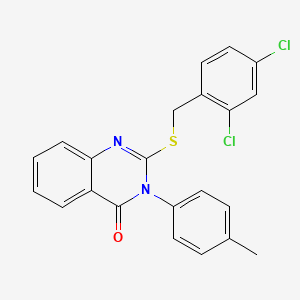![molecular formula C23H16BrCl2N3O4 B12039154 [4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12039154.png)
[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C25H16Cl3N3O4S
. - It features a phenyl ring substituted with various functional groups, including a 2-bromobenzoate moiety.
- The compound’s structure includes an E-configured hydrazone linkage.
- While its exact applications and properties are not widely documented, it is considered rare and unique .
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
- Researchers may need to explore custom synthesis or adapt existing methods to obtain it.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Common reactions include nucleophilic substitutions, reductions, and hydrazone formation.
- Reagents such as hydrazine, acyl chlorides, and bromine derivatives may be involved.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- Limited information exists on its applications, but we can speculate:
Chemistry: Potential use as a reagent or intermediate in organic synthesis.
Biology: Investigate its interactions with biomolecules.
Medicine: Explore its pharmacological properties.
Industry: Assess its role in materials science or catalysis.
Mechanism of Action
- Without specific data, we can’t pinpoint its exact mechanism.
- Hypothetically, it may interact with cellular targets or pathways due to its diverse functional groups.
Comparison with Similar Compounds
- Unfortunately, direct comparisons are challenging due to limited data.
- Similar compounds may include other hydrazones, phenyl derivatives, or 2-bromobenzoates.
Remember that this compound’s rarity makes comprehensive information scarce Researchers interested in its properties should conduct further investigations
Properties
Molecular Formula |
C23H16BrCl2N3O4 |
|---|---|
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O4/c24-18-4-2-1-3-17(18)23(32)33-16-8-5-14(6-9-16)12-28-29-21(30)13-27-22(31)15-7-10-19(25)20(26)11-15/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
KHXRHKGZWGSOPF-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12039078.png)




![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12039119.png)
![[4-bromo-2-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12039122.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid [2-(4-methoxy-phenyl)-ethyl]-amide](/img/structure/B12039124.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12039147.png)



